2,4-Dinitrophenyl butyrate
Overview
Description
2,4-Dinitrophenyl butyrate is an organic compound with the molecular formula C10H10N2O6. It belongs to the class of dinitrophenyl esters and is known for its applications in various scientific fields. This compound is characterized by the presence of two nitro groups attached to the phenyl ring and a butyrate ester group.
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenyl butyrate is the enzyme pancreatic lipase . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down complex triglycerides into simpler fatty acids and glycerol. By inhibiting this enzyme, this compound can affect the absorption of dietary fats.
Mode of Action
This compound acts as a strong inhibitor of pancreatic lipase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, the dietary triglycerides. This inhibition disrupts the normal process of fat digestion, leading to a decrease in the absorption of dietary fats.
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway . Under normal conditions, pancreatic lipase breaks down dietary triglycerides into monoglycerides and free fatty acids, which are then absorbed by the intestinal cells. The inhibition of pancreatic lipase by this compound prevents this breakdown, leading to a decrease in the absorption of dietary fats .
Pharmacokinetics
Based on the known pharmacokinetics of similar compounds, it can be inferred that this compound may exhibitnonlinear pharmacokinetics Nonlinear pharmacokinetics can affect the bioavailability of the compound, potentially leading to unpredictable effects at different doses .
Result of Action
The primary result of the action of this compound is a decrease in the absorption of dietary fats due to the inhibition of pancreatic lipase . This can lead to a decrease in the caloric intake from fats, potentially contributing to weight loss.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the ionization state of the compound, potentially affecting its absorption and interaction with pancreatic lipase. Additionally, the presence of other compounds, such as other medications or dietary components, can affect the absorption and metabolism of this compound, potentially influencing its efficacy and safety .
Biochemical Analysis
Biochemical Properties
2,4-Dinitrophenyl butyrate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been found to be a strong inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . Additionally, this compound has been used as a marker for proteolytic enzymes, indicating its interaction with these biomolecules . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in metabolic processes. For instance, its inhibition of pancreatic lipase affects the breakdown and absorption of dietary fats, which can have downstream effects on cellular metabolism . Additionally, this compound has been shown to have radical scavenging activity, which can protect cells from oxidative stress and damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes such as pancreatic lipase, preventing them from catalyzing their respective reactions . This binding interaction is crucial for its role as an inhibitor. Furthermore, the radical scavenging activity of this compound involves neutralizing free radicals, thereby protecting biomolecules from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit pancreatic lipase without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including potential damage to tissues and organs . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as pancreatic lipase, inhibiting their activity and affecting the breakdown of dietary fats . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall metabolic processes within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its activity and effectiveness as an enzyme inhibitor .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize within specific compartments or organelles, where it can exert its inhibitory effects on enzymes . Targeting signals and post-translational modifications may direct this compound to these specific locations, enhancing its effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl butyrate typically involves the esterification of 2,4-dinitrophenol with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,4-dinitrophenol and butyric acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.
Major Products:
Hydrolysis: 2,4-Dinitrophenol and butyric acid.
Reduction: 2,4-Diaminophenyl butyrate.
Substitution: Various substituted phenyl butyrates depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrophenyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection and quantification of functional groups.
Biology: Employed in enzyme assays to study the activity of esterases and lipases.
Medicine: Investigated for its potential as a prodrug that can be activated by specific enzymes in target tissues.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the ester functionality.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the butyrate ester.
2,4-Dinitrophenyl acetate: Similar ester compound with an acetate group instead of butyrate.
Uniqueness: 2,4-Dinitrophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other dinitrophenyl derivatives. Its ability to act as a substrate for esterases makes it valuable in biochemical assays and research applications.
Properties
IUPAC Name |
(2,4-dinitrophenyl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYGYGWGWKSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066975 | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24273-19-6 | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24273-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024273196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrophenyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,4-dinitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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